
N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(piperidin-4-il)piridin-4-il)-5-(2,2,2-trifluoroetil)tiazol-2-amina dihidrocloruro es un compuesto orgánico sintético que pertenece a la clase de derivados de tiazol. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-(piperidin-4-il)piridin-4-il)-5-(2,2,2-trifluoroetil)tiazol-2-amina dihidrocloruro normalmente implica múltiples pasos:
Formación del anillo de tiazol: Esto se puede lograr mediante la reacción de una α-halocetona adecuada con tiourea en condiciones básicas.
Introducción de las unidades piperidina y piridina: Los grupos piperidina y piridina se pueden introducir mediante reacciones de sustitución nucleofílica.
Adición del grupo trifluoroetil: Este paso puede implicar el uso de yoduro de trifluoroetil o un reactivo similar en condiciones apropiadas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina.
Reducción: Las reacciones de reducción podrían usarse para modificar el anillo de piridina o la unidad de tiazol.
Sustitución: Se pueden producir varias reacciones de sustitución, especialmente en los átomos de nitrógeno en los anillos de piperidina y piridina.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir N-óxidos, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que la convierte en un compuesto valioso en la química orgánica sintética.
Biología
Biológicamente, los derivados de tiazol son conocidos por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Este compuesto podría investigarse para actividades similares.
Medicina
En química medicinal, este compuesto podría explorarse por su potencial como agente terapéutico. Su capacidad para interactuar con dianas biológicas podría convertirlo en un candidato para el desarrollo de fármacos.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-(piperidin-4-il)piridin-4-il)-5-(2,2,2-trifluoroetil)tiazol-2-amina dihidrocloruro dependería de su actividad biológica específica. En general, estos compuestos pueden interactuar con enzimas, receptores u otras proteínas, modulando su función. Las dianas moleculares y las vías involucradas deberían identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazol: Compuestos con anillos de tiazol similares.
Derivados de piperidina: Compuestos que contienen el anillo de piperidina.
Derivados de piridina: Compuestos con unidades de piridina.
Unicidad
Lo que distingue a N-(2-(piperidin-4-il)piridin-4-il)-5-(2,2,2-trifluoroetil)tiazol-2-amina dihidrocloruro es la combinación de estos tres grupos funcionales, que pueden conferir actividades biológicas y reactividad química únicas.
Propiedades
Fórmula molecular |
C15H17F3N4S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-(2-piperidin-4-ylpyridin-4-yl)-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17F3N4S/c16-15(17,18)8-12-9-21-14(23-12)22-11-3-6-20-13(7-11)10-1-4-19-5-2-10/h3,6-7,9-10,19H,1-2,4-5,8H2,(H,20,21,22) |
Clave InChI |
HHFCKSORAIULTM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC=CC(=C2)NC3=NC=C(S3)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)

![17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)
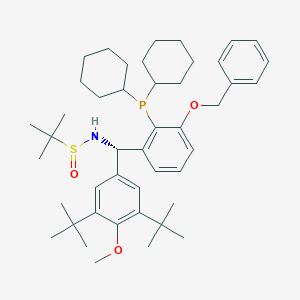
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)

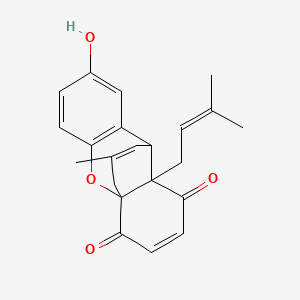
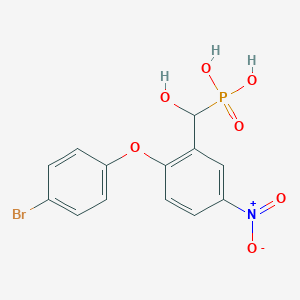
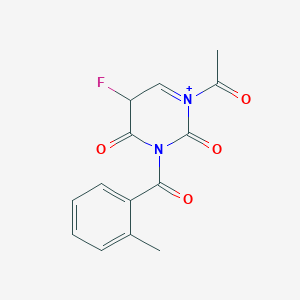
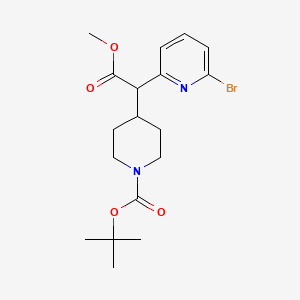
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)

